2,6-Dimethylphenyl dimethylsulfamate

Description

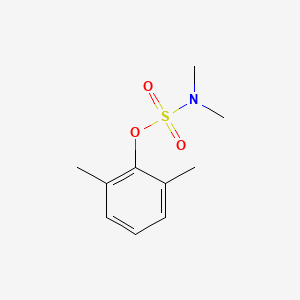

2,6-Dimethylphenyl dimethylsulfamate is an organosulfur compound characterized by a 2,6-dimethylphenyl group attached to a dimethylsulfamate moiety (-OSO₂N(CH₃)₂). For instance, N-(2,6-dimethylphenyl) derivatives are frequently utilized in agrochemicals, such as the fungicides metalaxyl and benalaxyl . The sulfamate group in this compound likely influences its polarity, solubility, and reactivity compared to other aryl-substituted sulfonamides or esters. Its synthesis may involve reactions analogous to those described for N-(aryl)sulfonamides, where sulfonic acid derivatives react with amines or alcohols under controlled conditions .

Properties

Molecular Formula |

C10H15NO3S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

(2,6-dimethylphenyl) N,N-dimethylsulfamate |

InChI |

InChI=1S/C10H15NO3S/c1-8-6-5-7-9(2)10(8)14-15(12,13)11(3)4/h5-7H,1-4H3 |

InChI Key |

MBFOXCLFVFXBFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OS(=O)(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenyl dimethylsulfamate typically involves the reaction of 2,6-dimethylphenol with dimethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,6-Dimethylphenol+Dimethylsulfamoyl chloride→2,6-Dimethylphenyl dimethylsulfamate+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl dimethylsulfamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamate group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2,6-Dimethylphenyl dimethylsulfamate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6-dimethylphenyl dimethylsulfamate with structurally or functionally related compounds, emphasizing applications, physicochemical properties, and safety profiles.

Key Insights:

- Functional Group Reactivity : The dimethylsulfamate group in the target compound is less reactive than the isocyanate group in 2,6-dimethylphenyl isocyanate, reducing acute toxicity risks but necessitating standard PPE for handling .

- Polarity and Solubility : The sulfamate moiety increases polarity compared to purely aromatic or aliphatic analogs, impacting formulation strategies (e.g., emulsifiers may be required for agrochemical use).

- Safety Profiles: While dimethyl sulfate is highly hazardous (carcinogenic, corrosive), this compound is inferred to be safer but still requires precautions against inhalation and dermal contact, similar to aryl isocyanates .

Research Findings and Structural Analysis

- Hydrogen Bonding : Sulfamate groups can participate in hydrogen bonding, as seen in sulfonamide derivatives, which may enhance crystalline stability or interaction with biological targets .

- Synthesis Pathways: Analogous to N-(aryl)sulfonamides, the target compound may be synthesized via sulfamoylation of 2,6-dimethylphenol using dimethylsulfamoyl chloride, a method validated for related structures .

- Spectroscopic Characterization : Techniques such as NMR and FTIR (used for heterocyclic sulfonamides in ) would confirm the sulfamate group’s presence through characteristic S=O and N-CH₃ signals.

Biological Activity

2,6-Dimethylphenyl dimethylsulfamate is a compound that has garnered attention in various fields, including organic chemistry and medicinal research. Its unique structure allows it to participate in numerous chemical reactions, and preliminary studies suggest potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 229.30 g/mol. The compound is characterized by its sulfamate group, which plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO3S |

| Molecular Weight | 229.30 g/mol |

| IUPAC Name | (2,6-dimethylphenyl) N,N-dimethylsulfamate |

| InChI | InChI=1S/C10H15NO3S/c1-8-6-5-7-9(2)10(8)14-15(12,13)11(3)4/h5-7H,1-4H3 |

| Canonical SMILES | CC1=C(C(=CC=C1)C)OS(=O)(=O)N(C)C |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor , affecting pathways related to inflammation and potentially exhibiting anti-inflammatory properties. The sulfamate group can engage in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity.

Biological Activity Studies

Research has indicated that this compound may exhibit several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory processes.

- Antimicrobial Properties : Investigations into its antimicrobial effects are ongoing, with some evidence pointing to potential efficacy against certain bacterial strains.

- Chemical Reactivity : The compound can undergo oxidation and reduction reactions, leading to various derivatives that may possess distinct biological activities.

Applications

The potential applications of this compound are diverse:

- Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds.

- Pharmaceutical Development : Its possible anti-inflammatory and antimicrobial properties make it a candidate for further research in drug development.

- Industrial Use : The compound may find applications in specialty chemicals production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.